![molecular formula C8H11N2O2+ B12579524 Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- CAS No. 282521-18-0](/img/structure/B12579524.png)
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- is a pyridinium salt, a class of compounds known for their structural diversity and significant roles in various natural products and pharmaceuticals . Pyridinium salts are often used in organic synthesis and have applications in materials science, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine with an appropriate alkylating agent . For Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-, the synthesis may involve the reaction of 3-aminomethylpyridine with formaldehyde and formic acid under controlled conditions . The reaction conditions often require a solvent such as methanol or ethanol and may be catalyzed by acids or bases depending on the desired product .
Industrial Production Methods
Industrial production of pyridinium salts often involves continuous flow processes to ensure high yield and purity . These processes may utilize advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and reduce production time .
化学反応の分析
Types of Reactions
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines .
科学的研究の応用
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- has several scientific research applications:
作用機序
The mechanism of action of Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyridinium ylides: These compounds are similar in structure but differ in their reactivity and applications.
Isoquinolinium salts: These salts share structural similarities but have distinct biological activities and synthetic applications.
Uniqueness
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
特性
CAS番号 |
282521-18-0 |
|---|---|
分子式 |
C8H11N2O2+ |
分子量 |
167.19 g/mol |
IUPAC名 |
N-(hydroxymethyl)-1-methylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-2-3-7(5-10)8(12)9-6-11/h2-5,11H,6H2,1H3/p+1 |
InChIキー |
JPLHFSGDJIWJOD-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


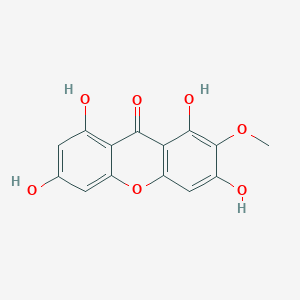
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
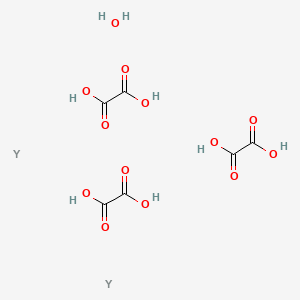
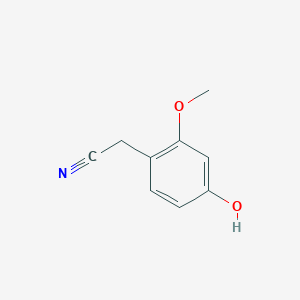
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
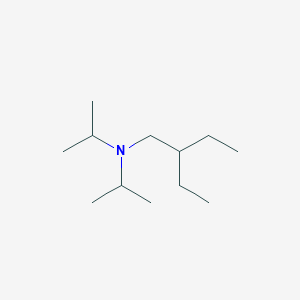
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)

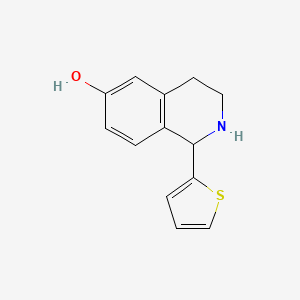
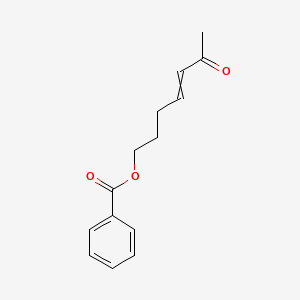
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
